3-Amino-N,N,2-trimethylbenzamide hydrochloride
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Overview
Description
3-Amino-N,N,2-trimethylbenzamide hydrochloride is a chemical compound with the CAS Number: 1269199-47-4 . It has a molecular weight of 214.69 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The Inchi Code is 1S/C10H14N2O.ClH/c1-7-8(10(13)12(2)3)5-4-6-9(7)11;/h4-6H,11H2,1-3H3;1H .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 214.69 . The IUPAC Name is this compound and the Inchi Code is 1S/C10H14N2O.ClH/c1-7-8(10(13)12(2)3)5-4-6-9(7)11;/h4-6H,11H2,1-3H3;1H .Scientific Research Applications
Inhibitory Effects on DNA Repair Mechanisms
3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, has been used to explore its regulatory role in DNA repair. Studies have shown that at certain concentrations, 3-aminobenzamide can influence DNA break frequencies in cells damaged by alkylating agents. However, these effects become complex due to nonspecific side effects and cellular toxicity at higher concentrations, making it challenging to assert a specific regulatory role of poly(ADP-ribose) in DNA repair processes (Cleaver et al., 1985).
Impact on Metabolic Processes
Further research indicates that compounds like 3-aminobenzamide and benzamide, while aimed at inhibiting poly(adenosine diphosphate-ribose) synthesis, also impact other cellular functions. These include effects on cell viability, glucose metabolism, and DNA synthesis, revealing the complexity of using such inhibitors in experimental settings and the potential for unintended metabolic perturbations (Milam & Cleaver, 1984).
Alterations in Cellular Toxicity and Transformation
3-Aminobenzamide has been shown to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate in a dose-dependent manner, highlighting its role in modulating the chemical induction of transformation and the importance of poly ADP-ribosyl synthetase in the repair of DNA damage. This suggests a critical role in understanding the mechanisms of cellular transformation and toxicity (Lubet et al., 1984).
Molecular Structure and Intermolecular Interactions
Research on related compounds like N-3-hydroxyphenyl-4-methoxybenzamide demonstrates the importance of understanding intermolecular interactions and molecular structure for the development and application of chemical inhibitors. Such studies contribute to the broader field of drug design and molecular biology by providing insights into the influence of chemical structure on biological activity (Karabulut et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-amino-N,N,2-trimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-8(10(13)12(2)3)5-4-6-9(7)11;/h4-6H,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITPJOZTGZZYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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